molecular formula C10H16ClN3 B2973174 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride CAS No. 2137567-72-5

4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride

Cat. No. B2973174
M. Wt: 213.71
InChI Key: HDXRNAPYLMLIES-UHFFFAOYSA-N
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Description

“4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H15N3.HCl . It is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is also part of its structure .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride”, often involves reactions with chalcone and guanidine hydrochloride . A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride” includes a pyrimidine ring and a piperidine ring . The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Anticancer Applications

4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride: has been explored for its potential in anticancer drug design. Piperidine derivatives, which include this compound, are known to exhibit a range of biological activities, including anticancer properties . They are often investigated for their ability to inhibit cancer cell growth and metastasis, making them valuable in the development of new chemotherapeutic agents.

Antimicrobial and Antifungal Agents

The piperidine moiety is a common feature in many antimicrobial and antifungal agents . Research into 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride could lead to the development of new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Neuroprotective Agents

Compounds with a piperidine structure have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . The specific attributes of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride may contribute to the synthesis of drugs that protect neuronal cells from damage or degeneration.

Anti-Inflammatory Activity

Piperidine derivatives are known to possess anti-inflammatory properties . As such, 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride could be used in the synthesis of new anti-inflammatory medications, potentially offering relief for conditions such as arthritis or inflammatory bowel disease.

Cardiovascular Drug Development

The structural features of piperidine compounds have been associated with cardiovascular benefits, including the treatment of hypertension . 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride might be used in creating new drugs that can manage heart conditions more effectively.

Chemical Biology and Biochemistry Research

In chemical biology and biochemistry, 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride can serve as a building block for synthesizing complex molecules . Its role in the study of biological systems and processes is crucial, as it can help in understanding the underlying chemical interactions within living organisms.

Future Directions

Piperidine derivatives, including “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

4-methyl-2-piperidin-4-ylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;/h2,7,9,11H,3-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXRNAPYLMLIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride

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